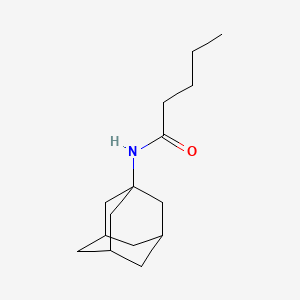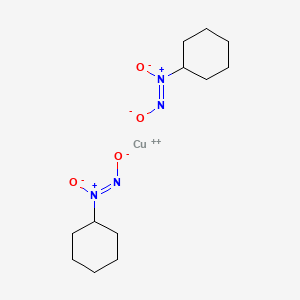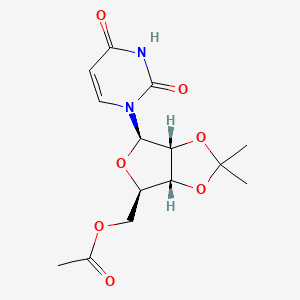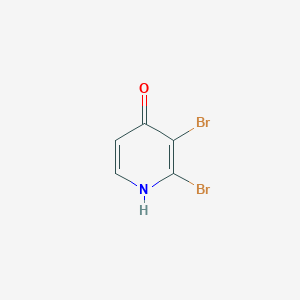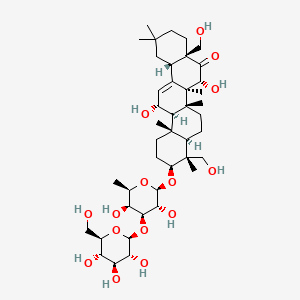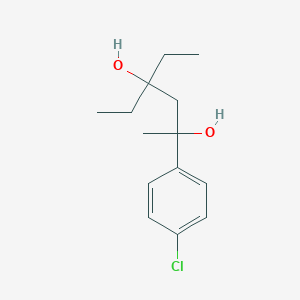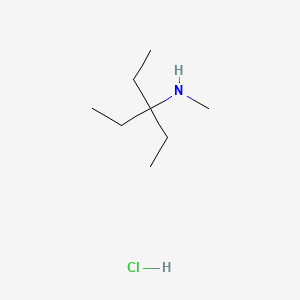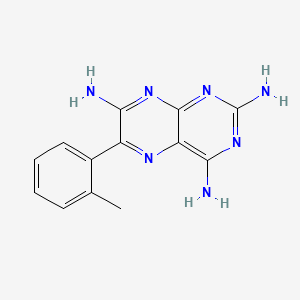
2,4,7-Triamino-6-o-tolylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylphenyl)pteridine-2,4,7-triamine is a chemical compound with the molecular formula C13H13N7 and a molecular weight of 267.289 g/mol. It belongs to the class of pteridines, which are bicyclic heterocycles containing fused pyrimidine and pyrazine rings . Pteridines are known for their biological significance, including roles as pigments and enzyme cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylphenyl)pteridine-2,4,7-triamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with guanidine derivatives, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-(2-methylphenyl)pteridine-2,4,7-triamine may involve large-scale synthesis in cleanroom environments to ensure high purity and quality. The process includes stringent quality control measures and adherence to good manufacturing practices (GMP) to produce the compound in kilogram to metric ton scales.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)pteridine-2,4,7-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydride donors.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(2-Methylphenyl)pteridine-2,4,7-triamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in biological systems, particularly as a potential enzyme cofactor or inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-methylphenyl)pteridine-2,4,7-triamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with nucleic acids, affecting gene expression and cellular processes . The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine class, known for its role in biological pigments and enzyme cofactors.
6-Phenylpteridine-2,4,7-triamine: A similar compound with a phenyl group instead of a methylphenyl group, used in similar applications.
6-(2-Chlorophenyl)pteridine-2,4,7-triamine: A derivative with a chlorophenyl group, studied for its unique chemical and biological properties.
Uniqueness
6-(2-Methylphenyl)pteridine-2,4,7-triamine is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other pteridine derivatives .
Properties
CAS No. |
2853-69-2 |
|---|---|
Molecular Formula |
C13H13N7 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
6-(2-methylphenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C13H13N7/c1-6-4-2-3-5-7(6)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20) |
InChI Key |
GXCOXYQKWSWCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
